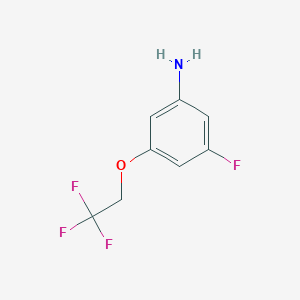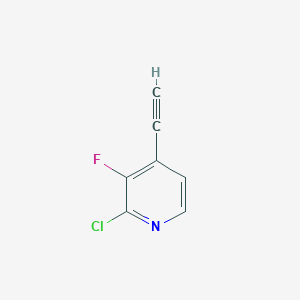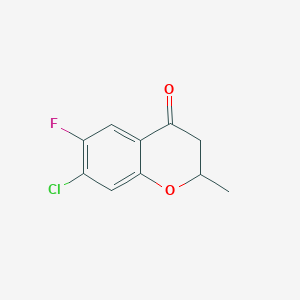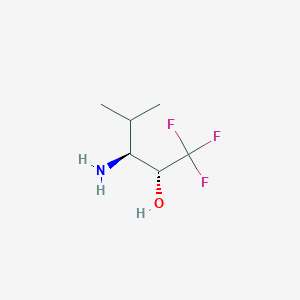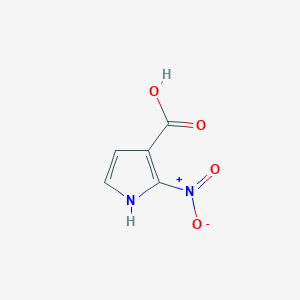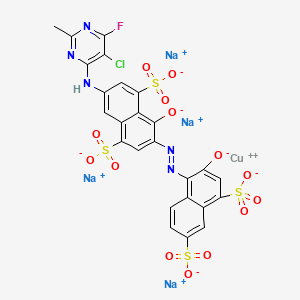
Cuprate(4-), (7-((5-chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-4,6-disulfo-1-naphthalenyl)azo-kappaN1)-1,5-naphthalenedisulfonato(6-))-, tetrasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate is a complex organic compound that belongs to the class of azo dyes. These compounds are known for their vivid colors and are widely used in various industries, including textiles, printing, and plastics. The presence of copper in the structure enhances the stability and colorfastness of the dye, making it suitable for applications that require long-lasting color.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate involves multiple steps, starting with the preparation of the diazonium salt from the corresponding amine. This is followed by a coupling reaction with a suitable naphthalene derivative. The final step involves the introduction of copper ions to form the complex. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration of reactants to optimize the yield. The final product is purified through filtration, crystallization, and drying processes to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper, which can alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines and other by-products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and copper coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used as a dye in textiles, plastics, and printing inks due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate involves the interaction of the copper ions with various molecular targets. The copper ions can coordinate with nitrogen and oxygen atoms in the compound, stabilizing the structure and enhancing its color properties. In biological systems, the copper ions can interact with enzymes and proteins, potentially leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Copper Tetrasodium 7-[(5-Chloro-2,6-Difluoropyrimidin-4-yl)Amino]-2-Methoxy-3-Sulfonatophenyl]Diazenyl]-2-Oxidophenyl]Diazenyl]-8-Oxidonaphthalene-1,3,6-Trisulfonate
- Copper Tetrasodium 7-[(5-Chloro-2,6-Difluoropyrimidin-4-yl)Amino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate
Uniqueness
The uniqueness of Copper Tetrasodium 7-[(5-Chloro-6-Fluoro-2-Methylpyrimidin-4-ylAmino]-4-Oxido-3-(2-Oxido-4,6-Disulfonatonaphthalen-1-ylDiazenylnaphthalene-1,5-Disulfonate lies in its specific combination of functional groups and copper coordination. This combination imparts unique color properties, stability, and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
75199-10-9 |
|---|---|
Formule moléculaire |
C25H11ClCuFN5Na4O14S4 |
Poids moléculaire |
943.6 g/mol |
Nom IUPAC |
copper;tetrasodium;7-[(5-chloro-6-fluoro-2-methylpyrimidin-4-yl)amino]-4-oxido-3-[(2-oxido-4,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C25H17ClFN5O14S4.Cu.4Na/c1-9-28-24(27)21(26)25(29-9)30-10-4-14-17(48(38,39)40)7-15(23(34)20(14)19(5-10)50(44,45)46)31-32-22-12-3-2-11(47(35,36)37)6-13(12)18(8-16(22)33)49(41,42)43;;;;;/h2-8,33-34H,1H3,(H,28,29,30)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;;/q;+2;4*+1/p-6 |
Clé InChI |
KCTMVHKBTVHYRI-UHFFFAOYSA-H |
SMILES canonique |
CC1=NC(=C(C(=N1)F)Cl)NC2=CC3=C(C=C(C(=C3C(=C2)S(=O)(=O)[O-])[O-])N=NC4=C5C=CC(=CC5=C(C=C4[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

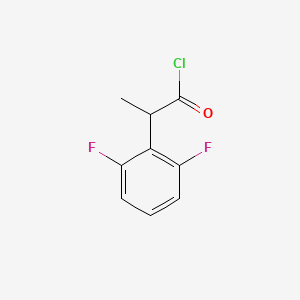
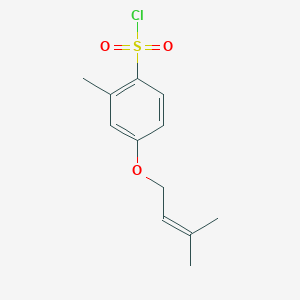
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
